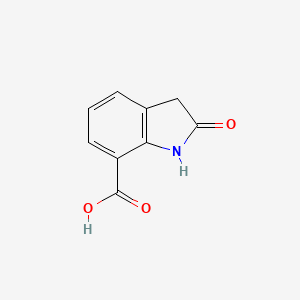

2-Oxoindolin-7-carbonsäure

Übersicht

Beschreibung

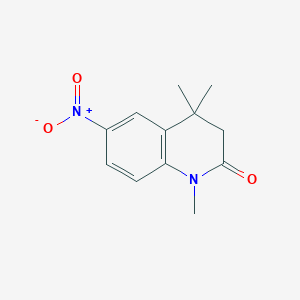

2-Oxoindoline-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H7NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids .

Wissenschaftliche Forschungsanwendungen

2-Oxoindoline-7-carboxylic acid has numerous applications in scientific research, including:

Safety and Hazards

2-Oxoindoline-7-carboxylic acid is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

2-Oxoindoline-7-carboxylic acid and its derivatives have shown potential in the field of medicinal chemistry. For instance, they have displayed potent inhibitory activity against the proliferation of human lung adenocarcinoma epithelial cell line (A549) in MTT assay . They have also been used in the design and synthesis of novel antitumor agents . These findings suggest that 2-Oxoindoline-7-carboxylic acid could serve as a template for further design and development of novel anticancer agents .

Wirkmechanismus

Target of Action

The primary targets of 2-Oxoindoline-7-carboxylic acid are proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play a crucial role in regulating cell death, particularly apoptosis or programmed cell death, which is a common and effective approach for anticancer drug development .

Mode of Action

2-Oxoindoline-7-carboxylic acid interacts with its targets by inhibiting the viral RNA dependent RNA-polymerase (RdRp) activity of DENV . This interaction results in notable cytotoxicity toward human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 .

Biochemical Pathways

The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . Among these, caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses . The compound’s interaction with its targets leads to changes in these pathways, ultimately inducing apoptosis and causing the death of cancer cells .

Result of Action

The molecular and cellular effects of 2-Oxoindoline-7-carboxylic acid’s action include notable cytotoxicity toward human cancer cell lines . The compound induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . These effects contribute to the compound’s potential as an anticancer agent .

Biochemische Analyse

Biochemical Properties

2-Oxoindoline-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with caspase-3, a crucial enzyme in the apoptosis pathway . This interaction promotes the activation of procaspase-3, leading to programmed cell death. Additionally, 2-Oxoindoline-7-carboxylic acid has been found to inhibit certain proteins involved in cell proliferation, making it a potential candidate for anticancer therapies .

Cellular Effects

2-Oxoindoline-7-carboxylic acid exerts notable effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspase-3 and other apoptotic proteins . This compound also affects cell signaling pathways, such as the RAF/MEK/ERK pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, 2-Oxoindoline-7-carboxylic acid can reduce cancer cell proliferation and induce cell death. Furthermore, it influences gene expression and cellular metabolism, contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of 2-Oxoindoline-7-carboxylic acid involves several key interactions at the molecular level. It binds to caspase-3, promoting its activation and leading to apoptosis . Additionally, it inhibits the RAF/MEK/ERK signaling pathway by blocking the phosphorylation of extracellular signal-regulated kinases (ERK1/2) . This inhibition disrupts the signaling cascade, resulting in reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Oxoindoline-7-carboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Its degradation products can influence cellular function, potentially leading to long-term effects on cell viability and proliferation. In vitro studies have shown that prolonged exposure to 2-Oxoindoline-7-carboxylic acid can result in sustained apoptosis and reduced cell proliferation .

Dosage Effects in Animal Models

The effects of 2-Oxoindoline-7-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis and inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to normal tissues . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

2-Oxoindoline-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound also affects metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes . These interactions contribute to its overall biological activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, 2-Oxoindoline-7-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can affect its activity and efficacy, with higher concentrations observed in specific cellular compartments . This localization is crucial for its interaction with target proteins and enzymes, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of 2-Oxoindoline-7-carboxylic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it accumulates in the mitochondria, where it interacts with apoptotic proteins to induce cell death . This targeted localization enhances its efficacy and minimizes off-target effects, making it a promising candidate for therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxoindoline-7-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Another method involves the reduction of oxindoles to indoles, followed by selective deprotection and decarboxylation to yield the desired compound .

Industrial Production Methods: Industrial production of 2-oxoindoline-7-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxoindoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into other indole derivatives.

Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxindole derivatives, while reduction can produce different indole compounds .

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-2-carboxylic acid: Another indole derivative with various biological activities.

Uniqueness: 2-Oxoindoline-7-carboxylic acid is unique due to its specific structure and the diverse range of reactions it can undergo. Its ability to serve as a precursor for various biologically active compounds makes it particularly valuable in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-oxo-1,3-dihydroindole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-4-5-2-1-3-6(9(12)13)8(5)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDOVZSOSPBZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600424 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-43-1 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)

![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)